molecular formula C6H12ClNO2 B6238847 rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis CAS No. 1408074-73-6

rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis

Cat. No.: B6238847
CAS No.: 1408074-73-6
M. Wt: 165.6
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Description

Chemical Structure and Properties The compound “rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis” (CAS: 1523571-91-6) is a cyclobutane derivative featuring a cis-configuration amino group at the 1- and 3-positions of the cyclobutyl ring, with an acetic acid substituent at the 2-position. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of 165.62 g/mol and a purity specification of ≥97% . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or synthetic applications.

Properties

CAS No.

1408074-73-6

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

Preparation Methods

Photocycloaddition-Based Synthesis

The [2+2] photocycloaddition reaction serves as a cornerstone for constructing the cyclobutane ring system. In this approach, maleic anhydride (1 ) reacts with ethylene under UV light irradiation to form a bicyclic lactone intermediate (2 ) (Scheme 1) . This reaction exploits the orbital symmetry of the dienophile and alkene, facilitated by a triplet sensitizer such as acetophenone to enhance regioselectivity. The resultant lactone undergoes hydrolysis under acidic conditions to yield cis-cyclobutane-1,2-dicarboxylic acid (3 ), which is subsequently reduced to the diol (4 ) using lithium aluminum hydride (LiAlH₄) .

Key Steps:

  • Photocycloaddition: Maleic anhydride and ethylene react at 30–50°C under UV light (λ = 300 nm) with a 52% yield of the lactone intermediate .

  • Hydrolysis: Treatment with 2 M HCl at reflux converts the lactone to the dicarboxylic acid .

  • Amination: The diol is converted to the amino alcohol via a Curtius rearrangement using diphenylphosphoryl azide (DPPA), followed by hydrochloric acid quenching to form the hydrochloride salt .

Oxazolone-Mediated Ring Expansion

An alternative route involves the use of oxazolone derivatives to introduce the amino group. Starting with oxazolone (5 ), 1,3-dehydroamination generates a reactive intermediate (6 ), which undergoes diazomethane addition to form a spirocyclic diaziridine (7 ) (Scheme 2) . Photolysis of this intermediate at 254 nm cleaves the N–N bond, yielding a cyclobutane ring with an exocyclic amine. Acidic hydrolysis (6 M HCl, 80°C) then converts the ester moiety to the carboxylic acid, affording the target compound in 45% overall yield .

Advantages:

  • Avoids harsh reducing agents.

  • Enables stereoretention at the cyclobutane carbons .

Enzymatic Transamination

Enzymatic methods provide stereocontrol for the amino group installation. cis-Cyclobutane-1,2-dicarboxylic acid (3 ) is subjected to enzymatic transamination using L-glutamate dehydrogenase, which selectively aminates one carboxyl group to yield L-2-(2-carboxycyclobutyl)glycine (8 ) . Subsequent decarboxylation with lead(IV) acetate in acetic acid generates the primary amine, which is isolated as the hydrochloride salt after ion-exchange chromatography .

Conditions:

  • Transamination: pH 8.0, 37°C, 24 h.

  • Decarboxylation: 0.1 M Pb(OAc)₄, 50°C, 2 h .

Comparative Analysis of Synthetic Routes

MethodKey IntermediateYield (%)StereocontrolScalability
Photocycloaddition Lactone (2 )52ModerateHigh
Oxazolone Expansion Diaziridine (7 )45HighModerate
Enzymatic Transamination L-Glycine (8 )61ExcellentLow
  • Photocycloaddition excels in scalability but requires UV equipment.

  • Oxazolone methods offer better stereocontrol but involve hazardous reagents (diazomethane).

  • Enzymatic routes are stereoselective but limited by enzyme availability and cost .

Large-Scale Production Considerations

Industrial synthesis prioritizes the photocycloaddition route due to its compatibility with continuous-flow reactors. Maleic anhydride and ethylene are fed into a quartz reactor under pressurized CO₂ (3–5 MPa) to enhance reaction efficiency . The crude lactone is purified via crystallization from ethyl acetate, achieving >95% purity. For the final amination step, gaseous ammonia is introduced under catalytic hydrogenation conditions (Pd/C, 50 psi H₂), followed by HCl gas bubbling to precipitate the hydrochloride salt .

Optimization Metrics:

  • Cost: $12–15 per gram at pilot scale.

  • Purity: ≥98% by HPLC .

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

rac-2-[(1S,3S)-3-aminocyclobutyl]acetic acid hydrochloride serves as a valuable building block in synthetic chemistry. It is employed in:

  • Synthesis of Peptides: Its structure allows for incorporation into peptide chains, facilitating the development of novel peptides with enhanced properties.
  • Organocatalysis: The compound is investigated for its potential as an organocatalyst due to its ability to stabilize transition states during chemical reactions .

Biology

The compound's biological activities are under extensive study:

  • Enzyme Interaction Studies: Research indicates that it can interact with various enzymes, potentially modulating their activity. This interaction is crucial for understanding metabolic pathways and designing enzyme inhibitors .
  • Neuropharmacology: Preliminary studies suggest that it may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease models .

Medicine

In the medical field, rac-2-[(1S,3S)-3-aminocyclobutyl]acetic acid hydrochloride is being explored for:

  • Therapeutic Applications: Its potential antimicrobial and anticancer properties are being evaluated through various in vitro and in vivo studies. The compound's ability to inhibit specific cancer cell lines has shown promise in preliminary trials .
  • Drug Development: The unique structural attributes of this compound make it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Case Study 1: Peptide Synthesis

A study published in the Journal of Organic Chemistry highlights the use of rac-2-[(1S,3S)-3-aminocyclobutyl]acetic acid hydrochloride as a chiral building block in the synthesis of cyclic peptides. The researchers demonstrated that incorporating this compound resulted in peptides with enhanced stability and bioactivity compared to linear counterparts.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with rac-2-[(1S,3S)-3-aminocyclobutyl]acetic acid hydrochloride significantly reduced cell death and improved cell viability, suggesting potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Structural Analogues: Cyclobutane Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis 1523571-91-6 C₆H₁₂ClNO₂ 165.62 Cyclobutyl, acetic acid Research use (unspecified)
cis-3-amino-cyclobutane methanol hydrochloride 142733-65-1 C₅H₁₂ClNO 137.61 Cyclobutyl, methanol Organic synthesis intermediate
cis-1-amino-1,3-cyclobutanedicarboxylic acid (cis-ABCD) 73550-55-7 C₆H₉NO₄ 159.14 Cyclobutyl, dicarboxylic acid Neurological research (glutamate analog)

Key Observations :

  • Ring Size and Substitutents: The target compound’s cyclobutane ring confers higher ring strain but greater rigidity compared to larger rings (e.g., cyclopentane or cyclohexene derivatives).
Cyclopentane and Cyclohexene Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride N/A C₇H₁₄ClNO₂ ~179.65 (estimated) Cyclopentyl, acetic acid Commercial synthesis
cis-2-Amino-3-cyclohexene-1-carboxylic acid hydrochloride 142035-00-5 C₇H₁₂ClNO₂ 177.63 Cyclohexene, carboxylic acid Research (structural studies)
cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride 122022-92-8 C₆H₁₀ClNO₂ 163.60 Cyclopentene, carboxylic acid Unspecified

Key Observations :

  • Ring Unsaturation : Cyclohexene and cyclopentene derivatives introduce conjugated double bonds , increasing rigidity and altering electronic properties compared to saturated cyclobutane/cyclopentane analogs .

Critical Insights :

  • Solubility and Bioavailability : The hydrochloride salt in the target compound likely improves aqueous solubility over neutral analogs (e.g., cis-ABCD), which may require pH adjustment for dissolution .
  • Safety Profile : While explicit data are lacking, cyclohexene derivatives with carboxylic acid groups (e.g., CAS: 142035-00-5) highlight risks like oral toxicity and skin sensitization, suggesting similar precautions for the target compound .

Biological Activity

Rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, commonly referred to as cis-(3-aminocyclobutyl)acetic acid hydrochloride, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C6_6H12_{12}ClNO2_2
  • Molecular Weight : 165.62 g/mol
  • CAS Number : 1523571-91-6
  • IUPAC Name : 2-(1-Aminocyclobutyl)acetic acid hydrochloride

The presence of the cyclobutyl ring and amino group contributes to its unique biological interactions.

The biological activity of rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride is primarily attributed to its ability to interact with various biological targets, including:

  • Receptors : The compound may modulate receptor activity, influencing pathways related to neurotransmission and muscle contraction.
  • Enzymes : It can act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

Biological Activity and Therapeutic Potential

Research indicates that rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown potential antimicrobial properties against various bacterial strains. For instance:

  • In vitro studies demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by resistant bacteria.

2. Neuroprotective Effects

The compound's interaction with neurotransmitter receptors suggests possible neuroprotective effects:

  • Case Study : A study on neurodegenerative models indicated that treatment with the compound improved cognitive function and reduced neuronal apoptosis.

3. Anti-inflammatory Properties

Research indicates that rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride may possess anti-inflammatory effects:

  • Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to reduced inflammation in models of chronic inflammatory diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study/SourceBiological ActivityKey Findings
AntimicrobialEffective against Staphylococcus aureus and E. coli
NeuroprotectionImproved cognitive function in neurodegenerative models
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production

Q & A

Q. Key Methodological Considerations :

  • Use chiral auxiliaries or enantioselective catalysts to control stereochemistry.
  • Monitor reaction progress via HPLC or TLC to confirm intermediate purity.

How does stereochemistry influence the biological activity of this compound?

Basic Question
The cis-(1S,3S) configuration determines its interaction with biological targets:

  • The spatial arrangement of the aminocyclobutyl group enables hydrogen bonding with active sites of enzymes or receptors, as seen in analogs like cis-2-amino-cyclohex-3-enecarboxylic acid hydrochloride .
  • Chiral centers affect pharmacokinetics; for example, the hydrochloride salt’s solubility enhances bioavailability in polar solvents .

Q. Experimental Validation :

  • Compare enantiomers using circular dichroism (CD) or X-ray crystallography to correlate stereochemistry with activity.
  • Conduct binding assays (e.g., SPR or ITC) to quantify affinity differences between stereoisomers .

What analytical techniques are critical for structural characterization?

Basic Question

  • NMR Spectroscopy : 1H/13C NMR confirms the cyclobutane ring geometry and acetic acid moiety. Key signals include δ 2.5–3.0 ppm (cyclobutane protons) and δ 170–175 ppm (carboxylic acid carbon) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 193.6) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, crucial for patent applications .

Q. Methodological Tip :

  • Use deuterated solvents (e.g., D2O) for NMR to avoid signal interference from the hydrochloride counterion .

How can computational chemistry optimize the synthesis pathway?

Advanced Question

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model cyclization transition states and identify energy barriers. For example, ICReDD’s workflow combines computed activation energies with experimental validation to reduce trial-and-error .
  • Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on reaction yield and stereoselectivity .

Q. Case Study :

  • A 2023 study reduced synthesis steps from six to three by simulating intermediate stability using Gaussian09, achieving 85% yield .

What strategies resolve contradictions in spectroscopic data between this compound and its analogs?

Advanced Question

  • Comparative Analysis : Create a table of key spectral benchmarks:
Parameter rac-2-[(1S,3S)-...] cis-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid HCl
1H NMR (δ ppm) 2.8 (m, cyclobutane)2.6 (m, cyclobutane)
13C NMR (δ ppm) 172.1 (COOH)170.9 (COOH)
Melting Point 186–190°C172–175°C
  • Validation : Use 2D NMR (e.g., HSQC, COSY) to confirm coupling patterns or isotopic labeling to trace signal origins .

How does the cyclobutane ring affect reactivity compared to cyclohexane analogs?

Advanced Question

  • Ring Strain : The smaller cyclobutane ring increases strain energy (~110 kJ/mol vs. ~20 kJ/mol for cyclohexane), enhancing susceptibility to ring-opening reactions under acidic conditions .
  • Electrophilic Substitution : The cis-aminocyclobutyl group directs electrophiles to the C2 position due to steric and electronic effects, as shown in DFT studies .

Q. Experimental Design :

  • Conduct kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with cyclohexane analogs.

What methodologies assess the compound’s stability under varying pH conditions?

Basic Question

  • Accelerated Stability Testing : Incubate samples at pH 1–13 (37°C) and analyze degradation via HPLC.
    • Key Finding : Stable at pH 4–8 (98% purity after 30 days), but hydrolyzes rapidly at pH >10 due to ester cleavage .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., onset at 210°C) .

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